4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)10-9-2-7-16-11(9)14-8-13-10/h2,7-8,12H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVSVRKWGWNXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine derivatives is their potential as anticancer agents. Research indicates that these compounds exhibit inhibitory activity against protein kinases, which play a crucial role in cell signaling pathways related to cancer progression. The modulation of these pathways can lead to the prevention or treatment of various cancers, including prostate and breast cancer .
Case Study: Protein Kinase Inhibition
A study demonstrated that thieno[2,3-d]pyrimidine derivatives effectively inhibit specific protein kinases involved in tumor growth. The compounds were shown to induce apoptosis in cancer cells by disrupting kinase signaling pathways, suggesting their potential as therapeutic agents in oncology.
Anticonvulsant Properties
Research has also highlighted the anticonvulsant properties of this compound. In vivo studies have shown that certain derivatives possess significant anticonvulsant activity comparable to established medications like diazepam. These findings indicate its potential use in treating epilepsy and other seizure disorders .
Case Study: Efficacy in Seizure Models
In a controlled study involving animal models, several thieno[2,3-d]pyrimidine derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results showed that these compounds significantly reduced seizure frequency and severity, highlighting their therapeutic potential.
Neuroprotective Effects
The neuroprotective effects of thieno[2,3-d]pyrimidine derivatives have been explored in relation to neurodegenerative diseases. These compounds may offer protective benefits against neuronal damage due to oxidative stress and inflammation .
Case Study: Neuroprotection Against Oxidative Stress
A study focused on the neuroprotective effects of a specific derivative demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. This suggests that such compounds could be beneficial in treating conditions like Alzheimer's disease.
Comparative Data Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Protein Kinase Inhibition | Induces apoptosis in cancer cells |
| Anticonvulsant | Seizure Prevention | Comparable efficacy to diazepam in seizure models |
| Neuroprotective | Oxidative Stress Reduction | Reduces oxidative stress markers in neuronal cultures |
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Structural Modifications and Target Affinity
The pharmacological profile of thieno[2,3-d]pyrimidines is highly dependent on substituents at the 4-position. Below is a comparative analysis of key derivatives:
Pharmacokinetic and Pharmacodynamic Properties
- Solubility and Bioavailability: The 1,4-diazepane group in 4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine improves aqueous solubility compared to hydrophobic biphenyl urea derivatives, which require formulation aids for in vivo use .
- Target Selectivity : Diazepane-substituted derivatives show balanced inhibition of HDAC isoforms (e.g., HDAC1–3 IC50 = 50–200 nM) but lack the HDAC6 selectivity seen in biphenyl urea analogs (HDAC6 IC50 = 12 nM) .
- CNS Penetration : Unlike aniline derivatives, the diazepane moiety may enhance blood-brain barrier permeability, making it suitable for CNS targets like 5-HT1A receptors .
Anticancer Activity
- This compound inhibits HDACs and EGFR synergistically, showing IC50 = 1.2 µM in prostate cancer (PC-3) cells .
- Comparison : Biphenyl urea derivatives exhibit superior HDAC6 inhibition (IC50 = 12 nM) but weaker antiproliferative effects (PC-3 IC50 = 3.5 µM), highlighting a trade-off between target potency and cellular efficacy .
Antimicrobial Activity
- Diazepane-substituted derivatives show moderate activity against Gram-positive bacteria (MIC = 16 µg/mL) but are less potent than pyridothienotriazepines (MIC = 2–8 µg/mL) .
GPCR Modulation
- The diazepane derivative acts as a GPR55 antagonist (Ki = 80 nM), while furan-2-yl analogs (e.g., Compound 21 in ) show enhanced affinity (Ki = 35 nM) due to additional π-π stacking interactions .
Biological Activity
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core with a 1,4-diazepane substituent. This unique structural configuration suggests potential biological activities that are currently under investigation for therapeutic applications in various fields, including oncology and antimicrobial treatments.
The compound's synthesis typically involves cyclization reactions of 3-amino-thiophene-2-carboxamides. For instance, one common method includes heating thiophene-2-carboxamides in formic acid to produce thieno[2,3-d]pyrimidin-4-ones. The presence of nitrogen and sulfur in its structure is critical for its reactivity and interactions with biological targets .
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. These interactions could lead to significant therapeutic effects against various conditions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For example:
- In vitro Studies : The compound has been evaluated against several human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). Results demonstrated cytotoxic effects with half-maximal cytotoxic concentrations (CC50) ranging from 58.44 µM to 129.41 µM .
| Cell Line | CC50 (µM) | Reference Drug | Reference Drug CC50 (µM) |
|---|---|---|---|
| A549 | 58.44 | 5-FU | 381.16 ± 25.51 |
| MCF7 | 99.87 | Cisplatin | 47.17 ± 7.43 |
| HT29 | 129.41 | - | - |
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms and efficacy data remain to be fully elucidated .
Case Studies
Several case studies have documented the biological activity of similar thienopyrimidine derivatives:
- Study on Thienopyrimidine Derivatives : A study explored the anticancer potential of thienopyrimidine derivatives, revealing that modifications in the diazepane ring can enhance cytotoxicity against cancer cells .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial effectiveness of related compounds against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern compared to other thienopyrimidine derivatives:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Thieno[3,2-d]pyrimidine | Thienopyrimidine derivative | Anticancer activity |
| Thieno[3,4-b]pyridine | Related heterocycle | Distinct pharmacological profiles |
These comparisons suggest that while many thienopyrimidines share similar biological activities, the specific structural features of this compound may confer unique properties that warrant further investigation.
Q & A
Q. What are the established synthetic routes for 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions involving thieno[2,3-d]pyrimidine precursors and 1,4-diazepane derivatives. A modified Niementowski reaction using formamide at high temperatures (200°C) followed by chlorination with phosphorus oxychloride is a common method . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. For example, microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .
Q. How is antimicrobial activity evaluated for thieno[2,3-d]pyrimidine derivatives, and what are key assay parameters?
Antimicrobial screening involves minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Broth microdilution methods (CLSI guidelines) are standard, with concentrations ranging from 1–256 µg/mL. Positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1%) are critical to validate results. Recent studies report MIC values of 8–32 µg/mL for thieno[2,3-d]pyrimidine analogs against multidrug-resistant P. aeruginosa .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Structural validation relies on H/C NMR (e.g., δ 8.2–8.5 ppm for thiophene protons), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and IR spectroscopy to identify NH/CN stretches (~3300 cm and ~1600 cm, respectively). X-ray crystallography is employed for unambiguous confirmation of the fused heterocyclic system .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives?
A 2 factorial design evaluates variables like temperature (X), catalyst loading (X), and solvent ratio (X). Response surface methodology (RSM) identifies optimal conditions: e.g., 120°C, 5 mol% Pd(OAc), and DMF:HO (4:1) improve yield from 45% to 78% . ANOVA analysis confirms significant interactions (p < 0.05) between temperature and solvent polarity .
Q. How to address contradictory data in biological activity studies of thieno[2,3-d]pyrimidine analogs?
Discrepancies in antimicrobial or anti-inflammatory activity may arise from structural variations (e.g., substituents at C-2/C-6) or assay conditions. For example, 4-(1,4-diazepan-1-yl) derivatives show higher potency than piperazine analogs due to enhanced membrane permeability . Meta-analysis of IC values and molecular docking (AutoDock Vina) can resolve conflicts by correlating electronic properties (HOMO/LUMO) with bioactivity .
Q. What computational strategies predict the toxicity and ecological impact of this compound?
Quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculate toxicity parameters (e.g., LD, EC). The OECD QSAR Toolbox and ECOSAR classify the compound’s biodegradability and aquatic toxicity. Recent data suggest moderate ecotoxicity (LC = 12 mg/L for D. magna) .
Q. What advanced purification techniques improve the scalability of thieno[2,3-d]pyrimidine derivatives?
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >98% purity. Membrane-based separation (e.g., nanofiltration) reduces solvent waste by 30–50%. Recrystallization from ethanol/water (7:3) enhances crystalline stability .
Q. How do mechanistic studies elucidate the anti-inflammatory activity of this compound?
In vitro assays (COX-1/COX-2 inhibition) and gene expression profiling (qRT-PCR for IL-6, TNF-α) identify molecular targets. Derivatives with electron-withdrawing groups (e.g., -NO) show 2-fold higher COX-2 selectivity (IC = 0.8 µM) compared to ibuprofen .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
